- 1,6-Naphthyridin-5(6H)-one compounds as HPK1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Cas no 950746-21-1 (6,8-dichloro-2H-2,7-naphthyridin-1-one)

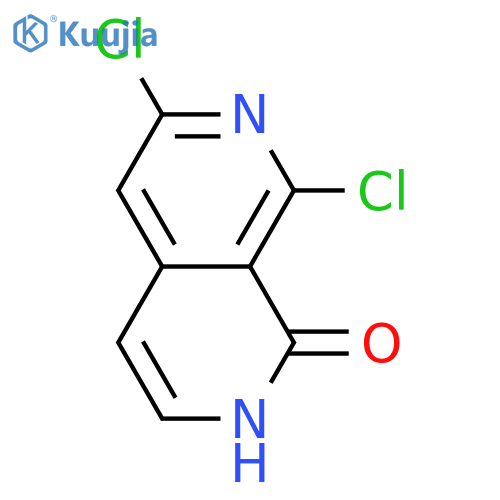

950746-21-1 structure

Nom du produit:6,8-dichloro-2H-2,7-naphthyridin-1-one

Numéro CAS:950746-21-1

Le MF:C8H4Cl2N2O

Mégawatts:215.036159515381

MDL:MFCD17014633

CID:840225

PubChem ID:58093797

6,8-dichloro-2H-2,7-naphthyridin-1-one Propriétés chimiques et physiques

Nom et identifiant

-

- 6,8-Dichloro-2,7-naphthyridin-1-ol

- 6,8-Dichloro-2,7-naphthyridin-1(2H)-one

- 6,8-Dichloro-2,7-naphthyridine-1(2H)-one

- 2,7-Naphthyridin-1(2H)-one, 6,8-dichloro-

- UIVWSQSYQQDTRE-UHFFFAOYSA-N

- 6331AC

- FCH1351831

- AB0095153

- AX8227584

- 6,8-dichloro-2H-2,7-naphthyridin-1-one

- 6,8-Dichloro-2,7-naphthyridin-1(2H)-one (ACI)

- 6,8-Dichloro-1-hydroxy-2,7-naphthyridine

- DTXSID70728800

- SCHEMBL1050400

- AKOS016003574

- DB-359269

- 950746-21-1

- MFCD17014633

- AKOS023809141

- SY232906

-

- MDL: MFCD17014633

- Piscine à noyau: 1S/C8H4Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h1-3H,(H,11,13)

- La clé Inchi: UIVWSQSYQQDTRE-UHFFFAOYSA-N

- Sourire: O=C1C2C(=CC(=NC=2Cl)Cl)C=CN1

Propriétés calculées

- Qualité précise: 213.9700681g/mol

- Masse isotopique unique: 213.9700681g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 0

- Complexité: 257

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 42

- Le xlogp3: 2.2

Propriétés expérimentales

- Dense: 1.544

6,8-dichloro-2H-2,7-naphthyridin-1-one Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H335

- Déclaration d'avertissement: P261-P305+P351+P338

- Conditions de stockage:Inert atmosphere,2-8°C

6,8-dichloro-2H-2,7-naphthyridin-1-one PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM140997-10g |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one |

950746-21-1 | 97% | 10g |

$*** | 2023-05-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE631-50mg |

6,8-dichloro-2H-2,7-naphthyridin-1-one |

950746-21-1 | 97% | 50mg |

449.0CNY | 2021-07-14 | |

| Alichem | A219007909-1g |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one |

950746-21-1 | 97% | 1g |

$712.80 | 2023-08-31 | |

| Alichem | A219007909-250mg |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one |

950746-21-1 | 97% | 250mg |

$285.12 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE631-200mg |

6,8-dichloro-2H-2,7-naphthyridin-1-one |

950746-21-1 | 97% | 200mg |

1123.0CNY | 2021-07-14 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D897989-100mg |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one |

950746-21-1 | 97% | 100mg |

¥842.40 | 2022-01-11 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D897989-1g |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one |

950746-21-1 | 97% | 1g |

¥3,369.60 | 2022-01-11 | |

| Chemenu | CM140997-250mg |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one |

950746-21-1 | 97% | 250mg |

$*** | 2023-05-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTLK0001-500MG |

6,8-dichloro-2H-2,7-naphthyridin-1-one |

950746-21-1 | 97% | 500MG |

¥ 2,046.00 | 2023-04-12 | |

| Fluorochem | 226260-250mg |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one |

950746-21-1 | 95% | 250mg |

£143.00 | 2022-02-28 |

6,8-dichloro-2H-2,7-naphthyridin-1-one Méthode de production

Méthode de production 1

Conditions de réaction

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; rt; 8 h, 45 °C

1.2 Solvents: Water ; cooled; 10 min, rt

1.2 Solvents: Water ; cooled; 10 min, rt

Référence

- Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity, ACS Medicinal Chemistry Letters, 2019, 10(5), 737-742

Méthode de production 3

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C

Référence

- Compounds for treatment of cancer, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C

Référence

- Preparation of heterocycles for inhibiting wnt signal transduction, China, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; 16 h, 45 °C

Référence

- Compound used as RET kinase inhibitor for treating cancer, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C

Référence

- Preparation of substituted pyridopyrimidinamines as TAM kinase inhibitors, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C

Référence

- Tumor biomarkers and use thereof, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C; 45 °C → rt

Référence

- Compounds for treatment of fibrosis diseases, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; 90 min, rt → 60 °C

Référence

- Process for preparing 1-halo-2,7-naphthyridine derivatives, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 60 °C; 1 h, rt

Référence

- Naphthyridine compounds and compositions as kinase inhibitors and their preparation and use in the treatment of kinase-mediated diseases, World Intellectual Property Organization, , ,

Méthode de production 11

Méthode de production 12

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, 45 °C

Référence

- Bicyclic heterocycles as anaphastic lymphoma kinase (ALK) inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

Référence

- Synthesis of fused heterocyclic DYRK1A inhibitors treating neurological disorders, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C

Référence

- Preparation of substituted naphthyridinamines, quinazolinamines and pyridopyrazinamines as WNT signaling inhibitors, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, 45 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Référence

- Bicyclic heterocycles as ALK inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

6,8-dichloro-2H-2,7-naphthyridin-1-one Raw materials

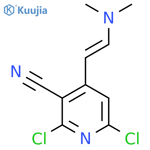

- 2,6-Dichloro-4-(2-(dimethylamino)vinyl)nicotinonitrile

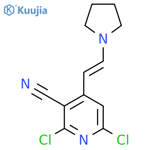

- 2,6-Dichloro-4-[(1E)-2-(1-pyrrolidinyl)ethenyl]-3-pyridinecarbonitrile

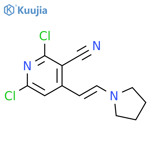

- 2,6-Dichloro-4-(2-(pyrrolidin-1-yl)vinyl)nicotinonitrile

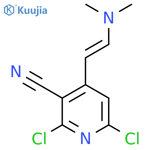

- 2,6-Dichloro-4-(2-(dimethylamino)vinyl)nicotinonitrile

6,8-dichloro-2H-2,7-naphthyridin-1-one Preparation Products

6,8-dichloro-2H-2,7-naphthyridin-1-one Littérature connexe

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

950746-21-1 (6,8-dichloro-2H-2,7-naphthyridin-1-one) Produits connexes

- 855427-61-1(3-Methyl-5-oxooxolane-3-carboxylic acid)

- 138163-08-3(Benzyl 4-formylpiperidine-1-carboxylate)

- 2680664-23-5(tert-butyl N-5-acetyl-2-(methylsulfanyl)-1,3-thiazol-4-ylcarbamate)

- 2228606-49-1(1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole-4-carboxylic acid)

- 63772-71-4(Cyclopropanepropanoic acid, b-oxo-)

- 1322263-02-4(3-(2-methoxyethyl)-2-{(2E)-3-phenylprop-2-en-1-ylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one)

- 3575-19-7((2-bromopropan-2-yl)benzene)

- 2138036-64-1(2-{5-amino-3-[2-(1-methylcyclopropyl)ethyl]-1H-pyrazol-1-yl}ethan-1-ol)

- 1858817-01-2(2-{[5-(Methoxymethyl)furan-2-yl]methyl}pyrrolidine)

- 1342402-86-1(2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:950746-21-1)6,8-dichloro-2H-2,7-naphthyridin-1-one

Pureté:99%/99%

Quantité:1g/5g

Prix ($):266.0/932.0